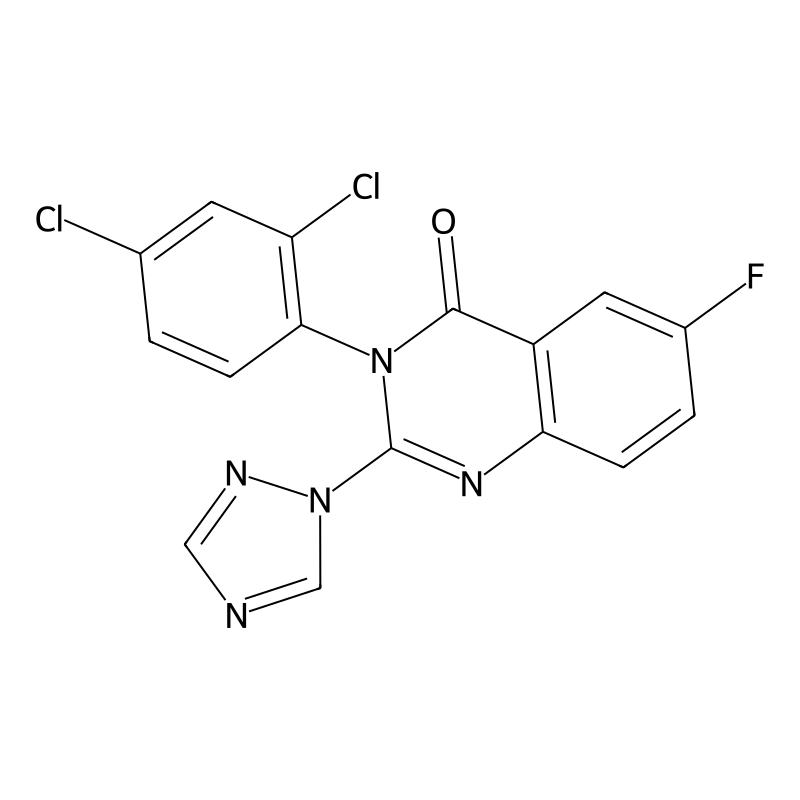

Fluquinconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Fungal Growth and Pathogenesis:

- Investigating fungal mechanisms of action: Fluquinconazole's ability to inhibit ergosterol biosynthesis in fungal cells makes it a valuable tool for researchers to study the intricate mechanisms underlying fungal growth and development .

- Modeling fungal infections: Fluquinconazole can be used to create in vitro and in vivo models of fungal infections, allowing scientists to understand how different fungal pathogens respond to the drug and develop strategies to combat them .

Evaluating Antifungal Efficacy and Resistance:

- Determining minimum inhibitory concentration (MIC): Fluquinconazole is employed to determine the minimum concentration required to inhibit the growth of various fungal species, aiding in the evaluation of its antifungal efficacy against diverse pathogens .

- Monitoring antifungal resistance: The emergence of drug-resistant fungal strains poses a significant challenge. Fluquinconazole is used to monitor the development of resistance in fungal populations, enabling researchers to track resistance patterns and inform treatment strategies .

Exploring Combination Therapies:

- Synergy testing: Fluquinconazole can be combined with other antifungal agents to assess potential synergistic effects. This involves testing the combined efficacy against fungal strains compared to the individual drugs, aiming to identify more potent treatment options .

- Developing novel antifungal formulations: Fluquinconazole serves as a building block for developing novel antifungal formulations with improved efficacy, reduced side effects, or broader-spectrum activity .

Investigating Agricultural Applications:

- Combating fungal plant diseases: Fluquinconazole exhibits antifungal activity against various plant pathogens, making it a potential candidate for developing fungicides to protect crops from fungal diseases and improve agricultural yields .

- Studying environmental impact: Research is ongoing to assess the potential environmental impact of Fluquinconazole application in agriculture, focusing on its effects on non-target organisms and soil health .

Fluquinconazole is a synthetic fungicide belonging to the triazole class, primarily used in agriculture to combat fungal diseases in crops. Its chemical formula is C₁₆H₈Cl₂FN₅O, and it is characterized by its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism of action makes fluquinconazole effective against various fungal pathogens, particularly those affecting canola and other crops. The compound has a low vapor pressure and is not miscible with water, which influences its application and environmental behavior .

Fluquinconazole acts as an ergosterol biosynthesis inhibitor (EBI) fungicide []. It targets the enzyme 14α-demethylase, a critical step in the fungal pathway for synthesizing ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, fluquinconazole disrupts fungal cell membrane integrity, leading to growth inhibition and ultimately fungal death [].

- Hydrolysis: Fluquinconazole can hydrolyze under certain conditions, leading to the formation of different degradation products.

- Oxidation: The presence of halogen atoms in its structure allows for potential oxidation reactions.

- Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic centers .

Fluquinconazole exhibits significant antifungal activity against a range of plant pathogens. Studies have shown that it effectively reduces damage caused by Leptosphaeria maculans, the fungus responsible for blackleg disease in canola. When applied as a seed dressing, fluquinconazole significantly lowers infection rates and plant mortality compared to untreated seeds . Furthermore, its residual activity can last over 40 days, making it a valuable protectant in agricultural practices .

The synthesis of fluquinconazole involves several steps typically starting from simpler organic compounds. A common method includes:

- Formation of the triazole ring: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of halogen substituents: Chlorination or fluorination steps are included to incorporate halogen atoms into the molecular structure.

- Final modifications: Additional functional groups may be introduced to enhance biological activity or stability.

The synthesis process requires careful control of reaction conditions to maximize yield and purity .

Fluquinconazole is primarily used as a fungicide in agricultural settings. Its applications include:

- Seed treatment: It is commonly applied as a seed dressing for crops like canola to protect against soil-borne pathogens.

- Foliar applications: It can also be sprayed onto plants to manage foliar diseases during the growing season.

- Post-harvest treatment: Fluquinconazole may be used to prevent fungal infections in stored grains and seeds .

Research on fluquinconazole has highlighted its interactions with various fungal isolates. Notably, studies have identified resistance mechanisms in Leptosphaeria maculans, where certain isolates show decreased sensitivity to fluquinconazole when applied at field rates. This resistance appears to be specific and does not confer cross-resistance to other fungicides like flutriafol or tebuconazole/prothioconazole . Additionally, fluquinconazole has been evaluated for cytotoxicity and genotoxicity using bioassays that indicate potential chromosomal abnormalities at high concentrations .

Fluquinconazole shares structural and functional similarities with several other triazole fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Fluquinconazole | C₁₆H₈Cl₂FN₅O | Inhibits ergosterol biosynthesis | Effective against Leptosphaeria maculans |

| Tebuconazole | C₁₄H₁₈ClN₃O | Inhibits ergosterol biosynthesis | Broader spectrum; used for both seed and foliar treatment |

| Flutriafol | C₁₄H₁₈ClF₂N₃O | Inhibits ergosterol biosynthesis | Effective against various fungal pathogens; less specific resistance issues |

| Propiconazole | C₁₄H₁₈ClN₃O | Inhibits ergosterol biosynthesis | Known for systemic activity; used in diverse crops |

Fluquinconazole's specificity against certain pathogens, such as Leptosphaeria maculans, sets it apart from other triazole fungicides, which may have broader but less targeted effects .

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)